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molecular formula C7HCl3FNO3 B8703235 Benzoyl chloride, 2,4-dichloro-5-fluoro-3-nitro- CAS No. 104600-29-5

Benzoyl chloride, 2,4-dichloro-5-fluoro-3-nitro-

Cat. No. B8703235
M. Wt: 272.4 g/mol
InChI Key: BWQMAOINYNKMSK-UHFFFAOYSA-N
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Patent
US04851160

Procedure details

254 g (1 mol) of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid are refluxed in 700 ml of thionyl chloride with addition of 3 drops of dimethylformamide until the gas evolution ceases. Excess thionyl chloride is removed by distillation, and the residue is fractionated in vacuo.
Quantity
254 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([F:15])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:18])=O>CN(C)C=O>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([F:15])=[CH:7][C:3]=1[C:4]([Cl:18])=[O:5]

Inputs

Step One
Name
Quantity
254 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])Cl)F
Name
Quantity
700 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride is removed by distillation

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1[N+](=O)[O-])Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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